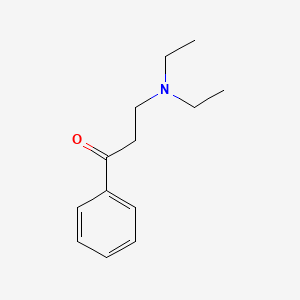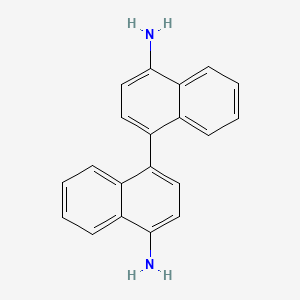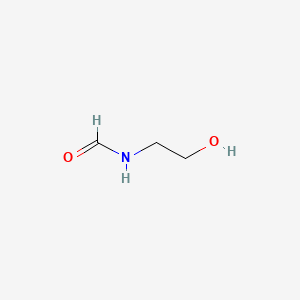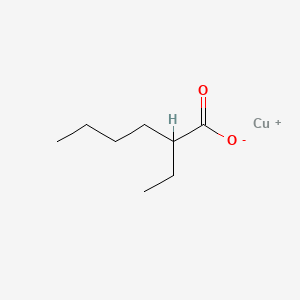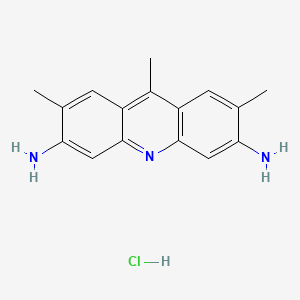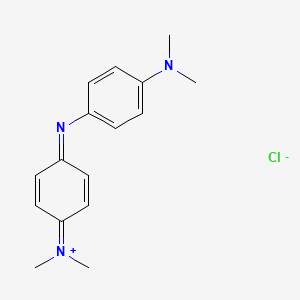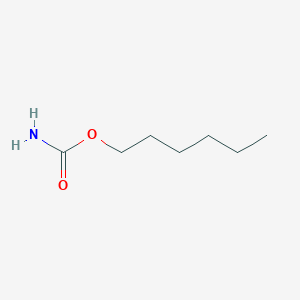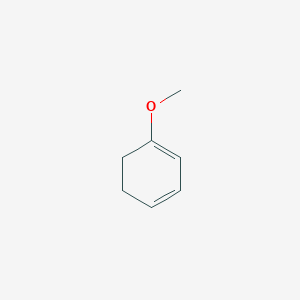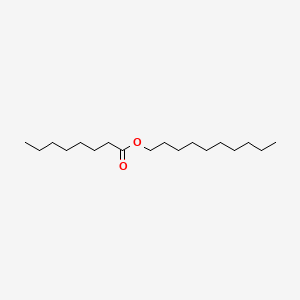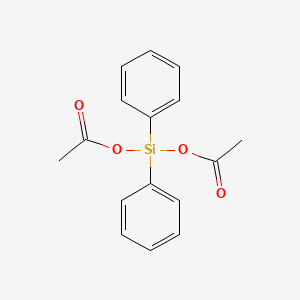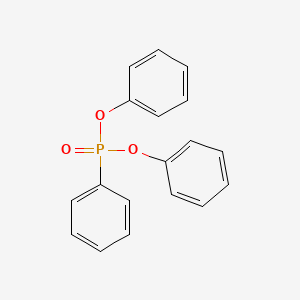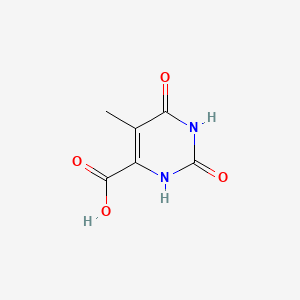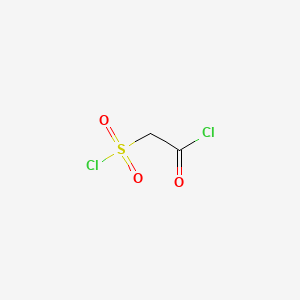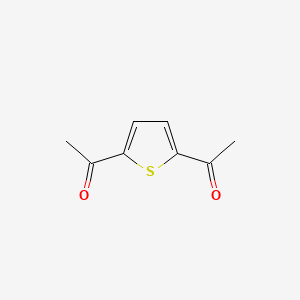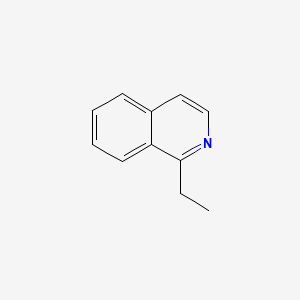
1-Ethylisoquinoline
Vue d'ensemble
Description
1-Ethylisoquinoline is a chemical compound with the molecular formula C11H11N . It is a derivative of isoquinoline, a type of nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of isoquinoline and its derivatives, including 1-Ethylisoquinoline, has attracted considerable attention from chemists and pharmacologists over recent years . Various methods have been developed for the synthesis of isoquinoline, including the use of metal catalysts and catalyst-free processes in water . Some of these methods have already been implemented via semi-synthesis or total synthesis .Molecular Structure Analysis
The molecular structure of 1-Ethylisoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight of 1-Ethylisoquinoline is 157.22 .Physical And Chemical Properties Analysis
1-Ethylisoquinoline is a liquid at room temperature . It should be stored in a dark place and under an inert atmosphere .Applications De Recherche Scientifique
Nitrosation and Configurational Studies
1-Ethylisoquinoline has been studied for its potential in nitrosation reactions. Goto, Tagawa, and Arakawa (1989) investigated the nitrosation of 1-ethylisoquinoline, finding effective methods for nitrosating not only isoquinolines but also pyridine and quinoline derivatives. This research is significant for the development of novel compounds in heterocyclic chemistry (Goto, Tagawa, & Arakawa, 1989).
Thermochemistry and Kinetic Studies
El-Demerdash, Elgogary, and El‐Nahas (2018) conducted a study on the thermal decomposition of ethoxyisoquinoline derivatives, including 1-ethylisoquinoline. They used quantum chemical calculations to understand the production of ethylene from these compounds, which is crucial in the context of chemical synthesis and reaction mechanisms (El-Demerdash, Elgogary, & El‐Nahas, 2018).
Synthesis of Analgesic Compounds
Brossi, Besendrof, Pellmont, Walter, and Schinder (1960) explored the synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines from 1-ethylisoquinoline. These compounds showed promising analgesic and spasmolytic properties, particularly those containing a halogenated phenylethyl group. This research demonstrates the pharmaceutical potential of 1-ethylisoquinoline derivatives (Brossi et al., 1960).
Safety And Hazards
1-Ethylisoquinoline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin irritation occurs .
Orientations Futures
While specific future directions for 1-Ethylisoquinoline are not mentioned in the search results, the synthesis of isoquinoline and its derivatives is a hot topic in organic and medicinal chemistry . This suggests that future research may focus on developing new strategies for the synthesis of 1-Ethylisoquinoline and exploring its potential applications.
Propriétés
IUPAC Name |
1-ethylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYMAZEEMMDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343987 | |
| Record name | 1-Ethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylisoquinoline | |
CAS RN |
7661-60-1 | |
| Record name | 1-Ethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



